Methyl 5-(methylamino)-2-cyanobenzoate
Description
Methyl 5-(methylamino)-2-cyanobenzoate is a benzoate ester derivative featuring a methylamino group at the 5-position and a cyano substituent at the 2-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-cyano-5-(methylamino)benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-4-3-7(6-11)9(5-8)10(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
ZMQQURBJEPIVPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(methylamino)-2-cyanobenzoate typically involves the reaction of methyl 2-cyanobenzoate with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Methyl 2-cyanobenzoate and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Procedure: Methylamine is added dropwise to a solution of methyl 2-cyanobenzoate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylamino)-2-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(methylamino)-2-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(methylamino)-2-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
- Structure : Features hydroxy groups (2,4-positions) and an isobutyramido substituent (5-position) .
- Key Differences: The hydroxy groups increase polarity and hydrogen-bonding capacity compared to the cyano and methylamino groups in the target compound.
- Applications : Prepared for biological studies and derivatization, highlighting its utility in drug discovery .
5-Cyano-2-methoxybenzaldehyde
- Structure: Contains a cyano group (5-position) and methoxy substituent (2-position), with an aldehyde functional group .
- Key Differences: The aldehyde group is highly reactive compared to the ester group in the target compound, enabling nucleophilic additions. Methoxy is electron-donating, contrasting with the electron-withdrawing methylamino group in the target.
- Applications : Likely used in organic synthesis for constructing heterocycles or pharmaceuticals .
5-Amino-4-chlorosalicylic Acid
- Structure: Includes amino (5-position), chloro (4-position), and hydroxy groups (2-position) .
- Key Differences: The chloro substituent enhances lipophilicity but reduces nucleophilicity relative to the cyano group. The carboxylic acid group (absent in the target) increases acidity and water solubility.
- Applications : A precursor in drug development, particularly for antimicrobial agents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The cyano group in this compound may facilitate nucleophilic aromatic substitution, unlike hydroxy or methoxy substituents in analogs .
- Synthetic Utility: The ester group offers stability under basic conditions, contrasting with the hydrolytically sensitive aldehyde in 5-cyano-2-methoxybenzaldehyde .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
